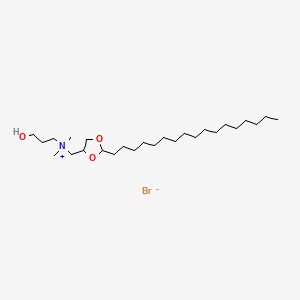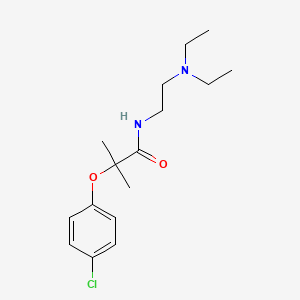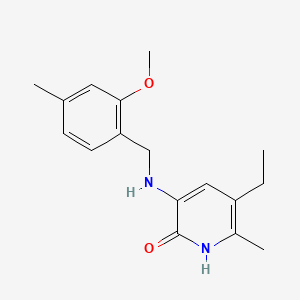
Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- is a complex organic compound with the molecular formula C10H15NO2 . This compound is part of the bicycloheptane family, characterized by a bicyclic structure with a nitro group and methylene substituents. Its unique structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- typically involves the nitration of a suitable bicycloheptane precursor. One common method is the nitration of 2,2-dimethyl-3-methylenebicyclo(2.2.1)heptane using nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bicyclo(2.2.1)heptane, 1-nitro-2-methylene-3,3-dimethyl- involves its interaction with molecular targets through its nitro and methylene groups. The nitro group can participate in redox reactions, while the methylene group can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-: Similar structure but lacks the nitro group.
Camphene: A stereoisomer with a similar bicyclic structure but different substituents.
Uniqueness
Bicyclo(22
属性
CAS 编号 |
6244-05-9 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-methylidene-1-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15NO2/c1-7-9(2,3)8-4-5-10(7,6-8)11(12)13/h8H,1,4-6H2,2-3H3 |
InChI 键 |
UPFNQIBPFVPBKX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)(C1=C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



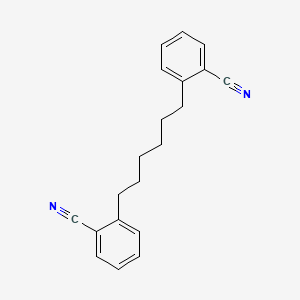
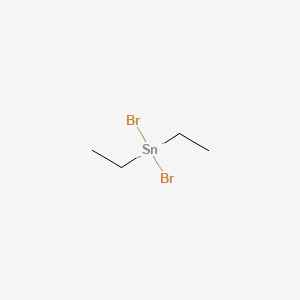

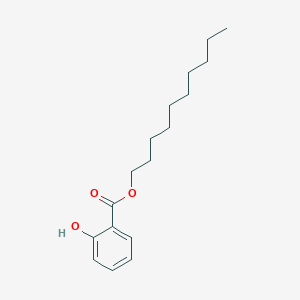

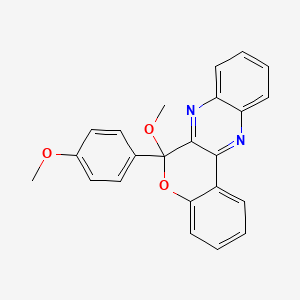

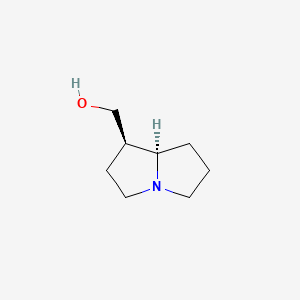
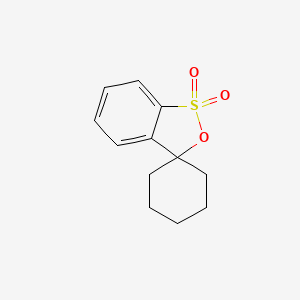
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
